4,6-bis(dimethylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide
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Overview
Description
4,6-bis(dimethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is notable for its unique structure, which includes dimethylamino groups and a hydroxy group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(dimethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide typically involves the reaction of cyanuric chloride with dimethylamine and hydroxylamine under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4,6-bis(dimethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
4,6-bis(dimethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-bis(dimethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, or hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,6-bis(dimethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike similar compounds, it has shown potential in a broader range of applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H15N7O |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4,6-bis(dimethylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide |
InChI |
InChI=1S/C8H15N7O/c1-14(2)7-10-6(5(9)13-16)11-8(12-7)15(3)4/h16H,1-4H3,(H2,9,13) |
InChI Key |
AKZGSNROQJJMFT-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)/C(=N\O)/N)N(C)C |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)C(=NO)N)N(C)C |
Origin of Product |
United States |
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